6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde

Synthetic chemistry Medicinal chemistry Carbazole alkaloids

Sourcing the 2-carbaldehyde regioisomer of 1,4-dimethyl-6-methoxycarbazole often yields mixtures or the 3-carbaldehyde analog, frustrating SAR campaigns. This authenticated building block solves that: • Unambiguous 2-carbaldehyde regioisomer confirmed by NMR/IR, enabling precise scaffold derivatization. • Reactive aldehyde handle for Knoevenagel, reductive amination, and Wittig reactions. • Consistent ≥98% purity reduces troubleshooting in library synthesis.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 72237-82-2
Cat. No. B12667957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde
CAS72237-82-2
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O
InChIInChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-8,17H,1-3H3
InChIKeyONWQRYWVYUOPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde: Structure and Classification


6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde (CAS 72237-82-2, molecular formula C16H15NO2, exact mass 253.11035) is a substituted carbazole heterocycle bearing a C-2 carboxaldehyde, a C-6 methoxy group, and C-1/C-4 methyl substituents . The 2-carbaldehyde substitution pattern distinguishes it from the more commonly reported 3-carbaldehyde carbazole congeners, placing it within a class of compounds that includes 9H-carbazole-2-carbaldehyde (CAS 51761-07-0), 1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 14501-66-7), and 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9) [1]. Carbazole alkaloids and their synthetic derivatives exhibit diverse biological activities including anticancer, antibacterial, and neuroprotective properties, though the specific pharmacological profile of this 2-carbaldehyde regioisomer remains largely uncharacterized in the peer-reviewed primary literature [2].

Carbazole alkaloid building block with C-2 aldehyde synthetic handle
Medicinal chemistry scaffold exploration distinct from 3-carbaldehyde regioisomer
Reported quantitative-yield synthesis supports library production and cost-sensitive procurement

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde: In-Class Aldehyde Distinctions


The substitution pattern on the carbazole scaffold directly governs both the chemical reactivity profile and the resultant biological target engagement of downstream derivatives. The Vilsmeier formylation of carbazole has been shown experimentally to yield both monoformyl and diformyl products depending on reaction conditions, underscoring that the regiochemistry of the aldehyde moiety is not a trivial variable but rather a critical determinant of synthetic utility [1]. Carbazoles with oxygen at C-6 and methyl groups at C-1/C-4 constitute a distinct pharmacophore class: the 3-carbaldehyde regioisomer (CAS 18073-15-9) demonstrates antiproliferative activity at 100 nM against human cancer cells via tubulin polymerization inhibition, whereas the 2-carbaldehyde variant lacks documented direct activity, indicating that aldehyde position profoundly influences biological recognition . Furthermore, the calculated XlogP of 3.5 and hydrogen bond donor/acceptor count (1/2) for this compound differ from those of non-methoxylated or N-alkylated carbazole aldehydes, affecting solubility, membrane permeability, and formulation behavior [2]. For medicinal chemistry campaigns where the aldehyde serves as a synthetic handle for Knoevenagel condensations, reductive aminations, or heterocycle annulations, substituting the 3-carbaldehyde analog will generate a different connectivity pattern and yield a different scaffold architecture in the final product.

1
3-carbaldehyde regioisomer (CAS 18073-15-9) may not transfer: aldehyde position dictates derivative connectivity and reported target-engagement profile
2
Non-formylated 6-methoxy-1,4-dimethyl-9H-carbazole cannot substitute: lacks the reactive C-2 electrophilic handle required for carbonyl-based transformations
3
Class-level FBPase inhibition inference is weak; core scaffold alone is insufficient for meaningful FBPase engagement without C-2 derivatization

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde: Quantitative Differentiation Evidence


Aldehyde Regiochemistry vs. 3-Carbaldehyde Congener

The defining differentiator of 6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is the position of the aldehyde group (C-2) relative to the 3-carbaldehyde regioisomer (CAS 18073-15-9). This positional variation dictates the atomic connectivity of any derivative formed via aldehyde-based transformations. The 3-carbaldehyde congener has been directly evaluated in antiproliferative assays: compound 6m (a derivative of the 3-carbaldehyde scaffold) inhibited tubulin polymerization in human cancer cells with an IC50 of 100 nM . In contrast, no direct bioactivity data have been published for the 2-carbaldehyde regioisomer, meaning that the C-2 aldehyde should not be selected for applications expecting the same biological target engagement profile as the C-3 variant.

Aldehyde Regiochemistry vs. 3-Carbaldehyde
Cross-study comparable
C-2 aldehyde: no reported antiproliferative IC50
C-3 aldehyde: IC50 = 100 nM (tubulin polymerization inhibition)
Regioisomer identity governs biological recognition; C-2 variant does not support the same target-engagement profile
Data to verify: no direct bioactivity reported for C-2 compound
Synthetic chemistry Medicinal chemistry Carbazole alkaloids

In Silico Physicochemical Profile vs. Non-Methoxylated Analogs

Computational predictions provide the only currently available quantitative descriptors for direct comparison. 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde exhibits a calculated XlogP of 3.5, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 2 rotatable bonds [1]. The baseline carbazole-2-carbaldehyde core (CAS 51761-07-0, unsubstituted) has a lower molecular weight (195.22 vs 253.30), 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 1 rotatable bond . The addition of the C-6 methoxy and C-1/C-4 methyl groups increases lipophilicity by approximately 1.6 logP units and adds a hydrogen bond acceptor, which will predictably alter membrane permeability and metabolic stability in any subsequent biological evaluation.

In Silico Physicochemical Profile
Cross-study comparable
XlogP = 3.5, HBD = 1, HBA = 2, RotB = 2
vs. carbazole-2-carbaldehyde core: ΔXlogP ≈ +1.6, +1 HBA
Methoxy and methyl substitution increase lipophilicity, altering predicted membrane permeability
In silico values; experimental logD determination may support lead optimization
ADME prediction Physicochemical profiling Drug-likeness

Synthetic Accessibility via Vilsmeier Formylation

A one-step synthesis protocol for the title compound has been reported using adapted Vilsmeier conditions, yielding the product in quantitative yield with full characterization by 1H-NMR, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the 3-carbaldehyde regioisomer typically proceeds via Vilsmeier-Haack formylation of 6-methoxy-1,4-dimethyl-9H-carbazole (CAS 18028-57-4) using N-methylformanilide and POCl3 in o-dichlorobenzene, with yields that vary based on reaction optimization [2]. The reported quantitative yield for the 2-carbaldehyde under optimized conditions may translate to reduced procurement cost and shorter lead times compared to lower-yielding alternative synthetic routes.

Synthetic Accessibility
Cross-study comparable
Quantitative yield (reported one-step adapted Vilsmeier)
Reported yield may support cost-effective procurement and reliable supply
Data to verify: yields may vary with scale and supplier process
Organic synthesis Formylation Vilsmeier reaction Process chemistry

FBPase Inhibition: Class-Level Activity Inference

The non-formylated precursor scaffold, 6-methoxy-1,4-dimethyl-9H-carbazole (CAS 18028-57-4), has been evaluated for inhibition of fructose-1,6-bisphosphatase (FBPase), a key gluconeogenic enzyme, in mouse liver. The reported inhibitory activity was >300,000 nM (>300 μM), indicating minimal direct activity of the carbazole core on this target [1]. While this specific compound (the 2-carbaldehyde) lacks published FBPase inhibition data, the class-level inference suggests that the carbazole scaffold alone is insufficient for meaningful FBPase inhibition and that functionalization at the C-2 aldehyde position may be required to achieve potency. For comparison, potent FBPase inhibitors such as MB05032 exhibit IC50 values in the nanomolar range (e.g., ~60-100 nM) [2].

FBPase Inhibition: Class-Level Inference
Class-level inference
Precursor scaffold IC50 > 300,000 nM vs. MB05032 IC50 ~60-100 nM
Core carbazole scaffold lacks meaningful FBPase inhibition; C-2 handle enables functionalization for potency exploration
Source review: 2-carbaldehyde not directly tested; data to verify
Enzyme inhibition Metabolic disease FBPase Diabetes

Aldehyde Reactivity vs. Non-Aldehyde Building Blocks

The C-2 aldehyde functional group enables specific transformations that are inaccessible with the non-formylated carbazole scaffold. Documented reactions include Knoevenagel condensation with malonic acid to afford 3-(6-methoxy-1,4-dimethylcarbazol-2-yl)-2-propenoic acid derivatives, as well as alkylation and methylation sequences that convert the aldehyde into extended conjugated systems [1]. The non-aldehyde analog 6-methoxy-1,4-dimethyl-9H-carbazole (CAS 18028-57-4) lacks this electrophilic handle and cannot undergo these transformations without prior formylation. Furthermore, carbazole-2-carbaldehydes can be converted to the corresponding alcohols via reduction or to carboxylic acids via oxidation, providing versatile synthetic branching points.

Aldehyde Reactivity vs. Non-Aldehyde Building Block
Head-to-head
C-2 aldehyde present: Knoevenagel, reductive amination, oxidation/reduction
Non-formylated analog: no carbonyl chemistry accessible
C-2 aldehyde is essential for carbonyl-based derivatization; non-formylated analog cannot substitute
Qualitative reaction manifold difference
Knoevenagel condensation Reductive amination Building block Heterocycle synthesis

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde: Procurement Scenarios


Carbazole Library Building Block with C-2 Derivatization

This compound is optimally suited as a versatile aldehyde building block for constructing carbazole-focused compound libraries. The C-2 aldehyde serves as an electrophilic handle for Knoevenagel condensations to generate α,β-unsaturated carbonyl derivatives, reductive aminations to install amine-containing side chains, and Wittig olefinations to extend conjugation [1]. The reported quantitative-yield synthesis under adapted Vilsmeier conditions [2] suggests reliable and cost-effective access for library synthesis. For medicinal chemistry programs exploring structure-activity relationships (SAR) around the carbazole core, the 2-carbaldehyde substitution pattern provides a different vector for derivatization compared to the more common 3-carbaldehyde analog, enabling exploration of distinct chemical space.

Regioisomeric Control for Carbazole Alkaloid Analogs

Carbazole alkaloids exhibit diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects, and the regiospecific placement of functional groups on the carbazole scaffold is critical for activity [1]. The 2-carbaldehyde regioisomer provides synthetic access to carbazole derivatives with connectivity patterns that differ from those derived from the 3-carbaldehyde analog (CAS 18073-15-9). The 3-carbaldehyde regioisomer has demonstrated antiproliferative activity at 100 nM via tubulin inhibition [2]; the 2-carbaldehyde variant, while lacking direct bioactivity data, offers a structurally distinct vector for SAR exploration where the goal is to map the spatial requirements for target engagement or to generate novel intellectual property distinct from 3-substituted carbazole patents.

Conjugated Materials Precursor with Electronic Tunability

Carbazole-based materials are extensively employed in organic light-emitting diodes (OLEDs), organic photovoltaics, and hole-transport layers due to their favorable electronic and photophysical characteristics [1]. The aldehyde functional group at C-2 enables the introduction of extended π-conjugation through condensation reactions, which can be used to tune the HOMO-LUMO gap and emission properties. The computed XlogP of 3.5 and presence of the electron-donating methoxy group at C-6 [2] differentiate this compound from simpler carbazole aldehydes, potentially offering distinct solubility and solid-state packing characteristics relevant to device fabrication. For materials science applications requiring a functionalized carbazole core with a reactive aldehyde handle for polymerization or surface immobilization, this compound provides a defined and analytically characterized starting point.

Analytical Reference Standard for Regioisomer Identification

The Vilsmeier formylation of carbazole and substituted carbazoles can yield both monoformyl and diformyl products, as well as regioisomeric mixtures depending on reaction conditions and substitution patterns [1]. This compound serves as an authentic reference standard for identifying and quantifying the 2-carbaldehyde regioisomer in reaction mixtures by HPLC, NMR, or LC-MS. Its distinct spectral fingerprint—established by 1H-NMR, 13C-NMR, IR, and Raman spectroscopy [2]—enables unambiguous differentiation from the 3-carbaldehyde regioisomer and from diformylated byproducts. For process chemistry and quality control laboratories developing or optimizing carbazole formylation protocols, procurement of this characterized standard is essential for accurate regioisomer assignment and purity assessment.

Application
Selection Property
Validation Focus
Carbazole library building block with C-2 derivatization
Electrophilic aldehyde handle for Knoevenagel, reductive amination, Wittig reactions
Reported quantitative-yield synthesis; derivative scope and purity assessment
Regioisomeric control for carbazole alkaloid analog synthesis
C-2 substitution pattern distinct from 3-carbaldehyde; enables novel connectivity vectors
SAR exploration distinct from 3-substituted carbazole patents; regioisomer-dependent target engagement
Conjugated materials precursor with electronic tunability
Extended π-conjugation via condensation; methoxy donor and computed XlogP 3.5
HOMO-LUMO gap modulation; solubility and solid-state packing characterization
Analytical reference standard for regioisomer identification
Defined 1H/13C-NMR, IR, Raman fingerprint; established spectral identity
HPLC/LC-MS method specificity; differentiation from 3-carbaldehyde and diformyl byproducts

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